molecular formula C9H19NO2 B13258928 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol

Cat. No.: B13258928
M. Wt: 173.25 g/mol
InChI Key: KRUNMZQOAAQKMH-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol is an organic compound with the molecular formula C9H19NO2 It is characterized by the presence of an oxane ring substituted with dimethyl groups and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Aminoethanol Moiety Addition: The final step involves the reaction of the substituted oxane ring with ethanolamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Modulating their activity and influencing biochemical reactions.

    Interacting with Receptors: Affecting signal transduction pathways.

    Altering Cellular Processes: Such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dimethyltetrahydro-2H-pyran-4-yl)amino]ethan-1-ol: A structurally similar compound with a tetrahydropyran ring.

    2-[(2,6-Dimethylmorpholin-4-yl)amino]ethan-1-ol: Contains a morpholine ring instead of an oxane ring.

Uniqueness

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol is unique due to its specific oxane ring structure and the presence of both dimethyl and aminoethanol groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]ethanol

InChI

InChI=1S/C9H19NO2/c1-7-5-9(10-3-4-11)6-8(2)12-7/h7-11H,3-6H2,1-2H3

InChI Key

KRUNMZQOAAQKMH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCCO

Origin of Product

United States

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